1-(4-Bromo-3-methylphenyl)pentan-1-one
CAS No.: 1311197-78-0
Cat. No.: VC0087866
Molecular Formula: C12H15BrO
Molecular Weight: 255.155
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311197-78-0 |
---|---|
Molecular Formula | C12H15BrO |
Molecular Weight | 255.155 |
IUPAC Name | 1-(4-bromo-3-methylphenyl)pentan-1-one |
Standard InChI | InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | LVSCDTUYSNVPNI-UHFFFAOYSA-N |
SMILES | CCCCC(=O)C1=CC(=C(C=C1)Br)C |
Introduction
Chemical Structure and Properties
Structural Information
1-(4-Bromo-3-methylphenyl)pentan-1-one features a phenyl ring with bromine at the para position (C-4) and a methyl group at the meta position (C-3), connected to a pentan-1-one chain. This structure creates a molecule with both lipophilic and hydrophilic regions, influencing its chemical behavior and potential applications . The phenyl ring provides structural rigidity while the bromide serves as a reactive site for potential chemical modifications.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 255.15 g/mol . Its molecular formula is C12H15BrO, containing twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom . The presence of the carbonyl group (C=O) in the pentanone chain contributes to its polarity and potential for hydrogen bonding, while the bromide substituent adds to its reactivity profile.
Property Data
The following table presents the key physicochemical properties of 1-(4-Bromo-3-methylphenyl)pentan-1-one:
Property | Value |
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IUPAC Name | 1-(4-bromo-3-methylphenyl)pentan-1-one |
Molecular Weight | 255.15 g/mol |
Molecular Formula | C12H15BrO |
Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Br)C |
InChI | InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |
InChI Key | LVSCDTUYSNVPNI-UHFFFAOYSA-N |
Physical State | Solid |
Storage Conditions | Cool, dry place |
These properties determine the compound's behavior in chemical reactions, solubility characteristics, and potential applications in various fields .
Identification and Characterization
Registry Information
1-(4-Bromo-3-methylphenyl)pentan-1-one is registered with the Chemical Abstracts Service (CAS) under the number 1311197-78-0 . This unique identifier enables researchers to access relevant literature and safety information specific to this compound. The compound is commercially available from chemical suppliers with a typical minimum purity specification of 95% .
Analytical Characterization
While specific spectroscopic data for 1-(4-Bromo-3-methylphenyl)pentan-1-one is limited in the available literature, characterization techniques typically employed for similar compounds include:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound, with the aromatic protons of the substituted phenyl ring showing characteristic signals. For structurally related compounds, such as 2-bromo-1-(4-methylphenyl)-pentan-1-one, the 1H NMR spectrum shows distinctive peaks for the aromatic protons at approximately δ 7.92 and 7.29 ppm .
Mass spectrometry would typically show a molecular ion peak at m/z 255 with a characteristic isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br).
Synthesis and Preparation Methods
Alternative Synthetic Approaches
Another potential synthetic route could involve the bromination of 1-(3-methylphenyl)pentan-1-one at the para position relative to the carbonyl group. This regioselective bromination could be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity.
Based on similar compounds, the bromination process might proceed as follows:
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Preparation of 1-(3-methylphenyl)pentan-1-one via Friedel-Crafts acylation
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Selective bromination at the para position using a suitable brominating agent
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Purification through recrystallization or column chromatography
Applications and Research Relevance
Research Applications
1-(4-Bromo-3-methylphenyl)pentan-1-one serves primarily as a building block or intermediate in organic synthesis. The presence of the bromine atom provides a reactive site for various transformations, including:
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Cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings)
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Lithium-halogen exchange reactions
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Grignard reagent formation
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Substitution reactions
These transformations make the compound valuable for constructing more complex molecules with potential applications in medicinal chemistry, materials science, or other fields.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural features with 1-(4-Bromo-3-methylphenyl)pentan-1-one, offering insights into potential chemical behavior and applications.
2-Bromo-1-(4-methylphenyl)pentan-1-one (CAS: 850352-48-6) differs in the position of the bromine atom, which is located at the 2-position of the pentanone chain rather than on the aromatic ring . This positional isomer has the same molecular formula (C12H15BrO) and similar molecular weight (255.15) , but likely exhibits different reactivity patterns due to the different location of the bromine atom.
1-(3-Bromo-4-methylphenyl)pentan-1-amine represents another structural variant where the carbonyl group is replaced with an amine functionality, resulting in significantly different chemical and biological properties.
Comparative Properties
The following table presents a comparison of 1-(4-Bromo-3-methylphenyl)pentan-1-one with structurally related compounds:
Property | 1-(4-Bromo-3-methylphenyl)pentan-1-one | 2-Bromo-1-(4-methylphenyl)pentan-1-one | 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one |
---|---|---|---|
CAS Number | 1311197-78-0 | 850352-48-6 | Not specified in search results |
Molecular Formula | C12H15BrO | C12H15BrO | C16H23NO |
Molecular Weight | 255.15 | 255.15 | Not specified in search results |
Bromine Position | On aromatic ring (4-position) | On aliphatic chain (2-position) | No bromine |
Functional Group | Ketone | Ketone | Ketone with pyrrolidine substituent |
Primary Application | Building block | Synthetic intermediate | Pharmacologically active compound |
This comparison highlights how subtle structural differences can influence chemical properties and potential applications among these related compounds .
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